propan-2-yl N-(3-oxo-1,4-benzoxazin-4-yl)carbamate
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Overview
Description
Propan-2-yl N-(3-oxo-1,4-benzoxazin-4-yl)carbamate is a chemical compound that belongs to the class of benzoxazin derivatives
Preparation Methods
The synthesis of propan-2-yl N-(3-oxo-1,4-benzoxazin-4-yl)carbamate typically involves the reaction of 2-aminophenol with isocyanates under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified using techniques like recrystallization or column chromatography. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
Propan-2-yl N-(3-oxo-1,4-benzoxazin-4-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Propan-2-yl N-(3-oxo-1,4-benzoxazin-4-yl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has shown potential as an antimicrobial agent, with activity against various bacterial strains.
Medicine: It is being investigated for its potential use in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of propan-2-yl N-(3-oxo-1,4-benzoxazin-4-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, resulting in anti-inflammatory effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Propan-2-yl N-(3-oxo-1,4-benzoxazin-4-yl)carbamate can be compared with other similar compounds, such as:
1,4-Benzoxazin-3-one derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Propanolamine-containing benzoxazin derivatives: These compounds have shown good antibacterial activity against various phytopathogenic bacteria.
Benzoxazinyl pyrazolone arylidenes: These compounds are known for their antimicrobial and antioxidant properties.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities, which make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
propan-2-yl N-(3-oxo-1,4-benzoxazin-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O4/c1-8(2)18-12(16)13-14-9-5-3-4-6-10(9)17-7-11(14)15/h3-6,8H,7H2,1-2H3,(H,13,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLUWBCIGNJITTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NN1C(=O)COC2=CC=CC=C21 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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